molecular formula C17H16N2O B2832778 N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide CAS No. 1436265-47-2

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide

Cat. No.: B2832778
CAS No.: 1436265-47-2
M. Wt: 264.328
InChI Key: BYQLIHAXUVMUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is an organic compound with a complex structure that includes a cyanomethyl group, a 3-methylphenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide typically involves the reaction of 3-methylbenzylamine with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of nitrile-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The phenylacetamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-2-(4-methylphenyl)-N-phenylacetamide: Similar structure with a different position of the methyl group.

    N-(Cyanomethyl)-2-(3-chlorophenyl)-N-phenylacetamide: Similar structure with a chlorine substituent instead of a methyl group.

    N-(Cyanomethyl)-2-(3-methylphenyl)-N-(4-methylphenyl)acetamide: Similar structure with an additional methyl group on the phenyl ring.

Uniqueness

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

Overview

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzanilides and features a cyano group that contributes to its unique chemical properties. Its structural characteristics make it a candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The cyano group enhances the compound's binding affinity to enzyme active sites, potentially inhibiting their activity. This inhibition can prevent substrate binding and subsequent catalysis, leading to various biological effects.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viruses such as the measles virus (MV) and canine distemper virus (CDV). It has been shown to inhibit MV and CDV-induced membrane fusion, with an IC50 value indicating significant antiviral potential. Notably, the compound exhibits low cytotoxicity, with a CC50 ≥ 300 μM, suggesting a favorable safety profile in vitro .

Anti-inflammatory Properties

In addition to antiviral effects, this compound has been investigated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to modulate cytokine production in macrophage cultures, reducing levels of pro-inflammatory markers such as IL-1β and TNFα at non-cytotoxic concentrations. In vivo studies using animal models of inflammation have also shown significant reductions in edema and leukocyte migration .

Antimicrobial Activity

The compound has displayed antimicrobial properties against various pathogens. Its derivatives have been tested for minimum inhibitory concentration (MIC) values, showcasing effectiveness against several bacterial strains. The ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibited viral spread in persistently infected dog brain cells, underscoring its potential as an antiviral agent.
  • Anti-inflammatory Effects : In a controlled experiment, the compound significantly reduced paw edema in CFA-induced models, highlighting its therapeutic promise in treating inflammatory diseases .
  • Antimicrobial Evaluation : The compound's derivatives were evaluated for their antibacterial activities against Xanthomonas species, showing promising results with low EC50 values .

Data Tables

Biological ActivityObservationsReference
AntiviralIC50 against MV and CDV; low cytotoxicity
Anti-inflammatoryReduced IL-1β and TNFα levels; edema reduction
AntimicrobialEffective against bacterial strains; low MIC

Properties

IUPAC Name

N-(cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-14-6-5-7-15(12-14)13-17(20)19(11-10-18)16-8-3-2-4-9-16/h2-9,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQLIHAXUVMUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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